Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester
Description
The compound Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester is a highly substituted benzoic acid derivative characterized by three distinct functional groups:
Propyl ester at the carboxyl group.
Sulfonyloxy (-OSO₂) substituents at the 3, 4, and 5 positions of the benzene ring.
6-Diazo-5,6-dihydro-5-oxo-1-naphthalenyl moieties attached to each sulfonyloxy group.
The sulfonyloxy groups enhance molecular weight and may influence solubility and thermal stability.
Properties
CAS No. |
73003-79-9 |
|---|---|
Molecular Formula |
C40H24N6O14S3 |
Molecular Weight |
908.9 g/mol |
IUPAC Name |
5-[2,3-bis[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]-5-propoxycarbonylphenoxy]sulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C40H24N6O14S3/c1-2-18-57-40(50)21-19-31(58-61(51,52)33-9-3-6-25-22(33)12-15-28(44-41)36(25)47)39(60-63(55,56)35-11-5-8-27-24(35)14-17-30(46-43)38(27)49)32(20-21)59-62(53,54)34-10-4-7-26-23(34)13-16-29(45-42)37(26)48/h3-17,19-20H,2,18H2,1H3 |
InChI Key |
SOCWTMTXXZJZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)OS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N)OS(=O)(=O)C6=CC=CC7=C6C=CC(=C7[O-])[N+]#N |
Origin of Product |
United States |
Preparation Methods
Esterification of Benzoic Acid to Propyl Benzoate
- Reagents: Benzoic acid, propanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
- Conditions: Reflux under anhydrous conditions with removal of water to drive equilibrium toward ester formation
- Outcome: Propyl benzoate with high purity, confirmed by NMR and IR spectroscopy.
Synthesis of Diazonaphthalenyl Sulfonyl Chloride Intermediate
- Reagents: Amino-naphthalene derivative, sodium nitrite, hydrochloric acid for diazotization; sulfur trioxide or chlorosulfonic acid for sulfonation
- Conditions: Low temperature diazotization (0-5°C) to form diazonium salt; controlled sulfonation and chlorination to yield sulfonyl chloride
- Notes: The 5-oxo group is introduced via oxidation, often with mild oxidizing agents such as chromic acid derivatives or manganese dioxide.
Sulfonylation of Propyl Benzoate
- Reagents: Propyl benzoate, 6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl sulfonyl chloride, base (e.g., pyridine or triethylamine)
- Conditions: Reaction in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperature to control substitution
- Outcome: Formation of the tris-sulfonyl ester at the 3,4,5-positions of the benzoic acid propyl ester.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Materials | Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Esterification | Benzoic acid, propanol, acid catalyst | Reflux, removal of water | Propyl benzoate |
| 2 | Diazotization & Sulfonation | Amino-naphthalene derivative, NaNO2, HCl, SO3 or chlorosulfonic acid | 0-5°C for diazotization; controlled sulfonation | 6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl sulfonyl chloride |
| 3 | Sulfonylation | Propyl benzoate, sulfonyl chloride, base | Anhydrous solvent, low temp | Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester |
Chemical Reactions Analysis
Functional Group Analysis and Reaction Pathways
The compound contains three key functional groups:
-
Diazo group (6-diazo-5,6-dihydro-5-oxo-naphthalenyl)
-
Sulfonyl ester groups (–OSO₂–) attached to the benzoic acid core
-
Propyl ester group (–O–CO–O–Pr)
Diazo Group Reactions
The diazo group is known for its instability and reactivity, often undergoing decomposition reactions . Potential pathways include:
-
Nitrogen gas release : The diazo group may decompose to form a carbene intermediate, releasing N₂ gas. This could lead to structural rearrangements or coupling with adjacent functional groups .
-
Electrophilic coupling : Under specific conditions, the carbene intermediate might react with aromatic rings or nucleophilic sites in the molecule .
Sulfonyl Ester Hydrolysis
The three sulfonyl ester groups are reactive under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage of the –O–SO₂– bond, yielding sulfonic acid derivatives and the benzoic acid propyl ester.
-
Basic hydrolysis : Similar cleavage, potentially forming sulfonate salts.
Propyl Ester Hydrolysis
The propyl ester group undergoes saponification under alkaline conditions:
This reaction releases propyl alcohol and generates the benzoic acid salt .
HPLC Analysis
A reverse-phase HPLC method using acetonitrile/water with phosphoric acid or formic acid (for MS compatibility) is reported for this compound . Key parameters:
| Parameter | Details |
|---|---|
| Mobile Phase | MeCN/water (pH 2.5 with H₃PO₄) or formic acid (MS compatibility) |
| Column | Newcrom R1 (3 µm particles for UPLC scalability) |
| Applications | Impurity isolation, preparative separation, and pharmacokinetic studies |
Stability Factors
-
pH Sensitivity : The diazo group and sulfonyl esters may degrade under extreme pH conditions.
-
Thermal Stability : Potential decomposition of the diazo group upon heating .
Hydrolysis Reaction Comparison
| Functional Group | Reaction Conditions | Products |
|---|---|---|
| Sulfonyl Ester | Acidic/Basic hydrolysis | Benzoic acid propyl ester + sulfonic acid |
| Propyl Ester | Alkaline conditions | Benzoic acid salt + propyl alcohol |
| Diazo Group | Thermal/Chemical decomposition | Carbene intermediates + N₂ gas |
Structural Insights
The compound’s complexity (MW = 908.841 g/mol ) suggests challenges in purification and stability. The presence of multiple reactive sites necessitates controlled reaction conditions to target specific functional groups .
Scientific Research Applications
Chemistry
Reagent in Organic Synthesis
Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester serves as a reagent in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions such as oxidation and substitution.
Table 1: Types of Reactions Involving Benzoic Acid Derivatives
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound to sulfonic acids. |
| Reduction | Converts diazo groups to amines. |
| Substitution | Sulfonyl groups participate in nucleophilic substitution reactions. |
Biology
Biochemical Probes
The compound is investigated for its potential as a biochemical probe due to its reactive functional groups. It can interact with various biomolecules, providing insights into cellular processes.
Case Study: Interaction with Proteins
Research indicates that the compound can modify proteins through its sulfonyl and diazo groups, affecting signaling pathways within cells. This property is essential for studying protein interactions and functions.
Medicine
Therapeutic Properties
Benzoic acid derivatives have been explored for their therapeutic potential, including anti-inflammatory and anticancer activities. The unique structure of the propyl ester variant may enhance bioavailability and efficacy.
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Anti-inflammatory | Investigated for reducing inflammation markers in cellular models. |
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines in vitro studies. |
Industry
Advanced Materials Development
In industrial applications, the compound is utilized in developing specialty chemicals and advanced materials due to its unique chemical properties.
Case Study: Polymer Synthesis
The compound has been used as a precursor in synthesizing novel polymers that exhibit enhanced thermal stability and mechanical strength.
Table 3: Comparison of Benzoic Acid Derivatives
| Compound Name | Unique Features |
|---|---|
| This compound | Enhanced solubility and reactivity due to propyl ester group. |
| Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester | Similar reactivity but different solubility profile compared to propyl ester. |
Mechanism of Action
The mechanism of action of Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl and diazo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Benzoic Acid, 3,4,5-Tris[(Trimethylsilyl)oxy]-, Propyl Ester
- Substituents : Trimethylsilyl (TMS) groups instead of diazo-naphthalenyl sulfonyloxy.
- Properties :
- Key Difference : Lacks photoreactive diazo groups, making it more stable under light exposure.
Propyl Gallate (Benzoic Acid, 3,4,5-Trihydroxy-, Propyl Ester)
- Substituents : Three hydroxyl (-OH) groups at 3,4,5 positions.
- Properties: Polar, water-soluble antioxidant widely used in food and pharmaceuticals . CAS No.: 121-79-7.
- Key Difference : Hydroxyl groups increase oxidative activity but reduce stability compared to sulfonyloxy substituents.
Benzoic Acid, 3,4,5-Tris(Phenylmethoxy)-
- Substituents : Benzyloxy (-OCH₂C₆H₅) groups.
- Properties: High molecular weight (C₂₈H₂₄O₅) and lipophilicity . Intermediate in synthesizing polyphenolic compounds.
- Key Difference : Bulky benzyl groups may hinder reactivity compared to sulfonyloxy-diazo substituents.
Functional Group Analysis
Reactivity and Stability
- Photoreactivity : The diazo groups in the target compound likely decompose under UV light, releasing nitrogen gas. This property is absent in hydroxyl- or silyl-substituted analogues .
- Solubility : Sulfonyloxy groups may confer moderate polarity, but the propyl ester and aromatic naphthalenyl groups likely reduce water solubility compared to propyl gallate.
- Thermal Stability : Sulfonyloxy linkages are generally stable at high temperatures, whereas diazo groups may limit thermal tolerance.
Biological Activity
Benzoic acid derivatives have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on the compound Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester , examining its biological activity through various studies and findings.
- CAS Number : 88846-97-3
- Molecular Formula : C40H24N6O14S3
- Molecular Weight : 894.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in protein degradation and autophagy. Studies indicate that benzoic acid derivatives can enhance the activity of key proteolytic systems, such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .
1. Proteostasis Modulation
Research has shown that benzoic acid derivatives can modulate proteostasis by enhancing the activity of proteasomes and lysosomes. Specifically, compounds derived from Bjerkandera adusta exhibited significant activation of cathepsins B and L, which are crucial for protein degradation . The compound has been noted to potentially influence these pathways, although specific data on this particular ester is limited.
2. Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. They have demonstrated effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents . While specific data on the propyl ester is scarce, similar compounds have shown promising results in inhibiting microbial growth.
3. Antioxidant Activity
The antioxidant capacity of benzoic acid derivatives contributes to their potential therapeutic applications. These compounds can scavenge free radicals and reduce oxidative stress within cells, which is linked to aging and various diseases .
Study 1: Proteolytic Pathways Activation
A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that certain compounds significantly enhanced proteasome activity without inducing cytotoxicity at concentrations up to 10 μg/mL . This suggests a potential role in anti-aging therapies by improving cellular maintenance mechanisms.
Study 2: Antimicrobial Efficacy
In a comparative study of various benzoic acid derivatives, researchers found that certain structures exhibited potent antimicrobial effects against Staphylococcus aureus and Candida albicans. Although specific results for the propyl ester were not detailed, the structural similarities suggest a likelihood of similar activity .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity?
- Answer : The compound features a central benzoic acid core with three sulfonyloxy-linked diazonaphthoquinone groups and a propyl ester terminal. The sulfonyloxy groups enhance electrophilicity, enabling nucleophilic substitution reactions, while the diazo groups (N₂⁺) confer photolability and potential for crosslinking under UV exposure. The propyl ester improves solubility in organic solvents, critical for synthetic manipulation .
- Methodological Insight : Use computational tools (e.g., DFT calculations) to predict reactive sites and validate with experimental techniques like FT-IR or Raman spectroscopy.
Q. What synthetic strategies are viable for preparing this multi-functionalized benzoic acid derivative?
- Answer : A three-step approach is typical:
Sulfonation : Introduce sulfonyl chloride groups to the benzoic acid core under anhydrous conditions (e.g., using chlorosulfonic acid).
Diazo Coupling : React with 6-amino-5-oxo-1-naphthalenesulfonic acid under controlled pH (4–6) to form diazo linkages.
Esterification : Propyl esterification via Steglich esterification (DCC/DMAP catalysis) ensures minimal side reactions .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by H NMR.
Advanced Research Questions
Q. How can researchers optimize reaction yields given the compound’s thermal sensitivity?
- Answer : Use low-temperature (-10°C to 0°C) conditions during diazo coupling to prevent premature decomposition. Employ microfluidic reactors for precise temperature control and rapid mixing. Post-synthesis, purify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product from byproducts like hydrolyzed diazo groups .
- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant optimizations.
Q. What advanced analytical techniques resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?
- Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and distinguish overlapping signals. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight and fragmentation patterns. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
- Case Study : In , deuterated internal standards (e.g., triclosan-d₃) improved quantification accuracy in complex matrices, a strategy applicable here for impurity profiling.
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
- Answer : The diazo groups degrade under UV light or elevated temperatures (>40°C), forming naphthoquinone byproducts. Store in amber vials at -20°C under inert gas (Ar/N₂). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
- Mitigation : Add radical scavengers (e.g., BHT) to formulations to suppress oxidative degradation.
Q. What computational methods predict the compound’s environmental fate or toxicity?
- Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. Molecular docking studies can assess binding affinity to biological targets (e.g., enzymes), though experimental validation via microbial assays (e.g., Daphnia magna toxicity tests) is critical .
Data Contradiction and Resolution
Q. How should researchers address conflicting data regarding the compound’s solubility in polar solvents?
- Answer : Re-evaluate purity via DSC (melting point depression indicates impurities). Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility. Experimental validation: Prepare saturated solutions in DMSO, methanol, and water, and quantify solubility via gravimetric analysis .
Experimental Design Considerations
Q. What controls are essential when testing the compound’s photoreactivity in polymer crosslinking applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
